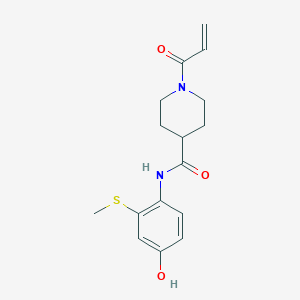![molecular formula C22H25N3O2S B2687750 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline CAS No. 478081-68-4](/img/structure/B2687750.png)
4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline structure, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a quinoline core with dimethyl groups at the 4 and 8 positions, a piperazino group at the 2 position, and a 4-methylphenylsulfonyl group attached to the piperazino group.科学的研究の応用
CNS Disorders and Receptor Antagonism
Research on derivatives of 3-(phenylsulfonyl)quinoline, which share structural similarities with 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline, has indicated their potential for treating CNS disorders through 5-HT6 receptor antagonism. The antagonist activity against 5-HT6 receptors, relevant for cognitive and neuropsychiatric disorders, is influenced by substituents at the 4 and 8 positions on the quinoline molecule, highlighting the importance of structural modifications for enhanced activity. Specifically, compounds with tertiary nitrogen atoms or piperazine fragments show promise due to their receptor activity spectrum, offering a pathway for developing high-efficacy drugs for CNS disorders (Ivachtchenko et al., 2015).
Anticancer Potential
The anticancer properties of 4-aminoquinoline derivatives, particularly those incorporating the sulfonyl group, have been explored through the synthesis and cytotoxic evaluation against various cancer cell lines. One such compound, demonstrating significant efficacy across a range of cancers with minimal doses required compared to non-cancer cells, suggests a targeted approach that may reduce toxicity to normal cells. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, offering insights into the development of safer and effective anticancer agents (Solomon et al., 2019).
Sorbitol Dehydrogenase Inhibition
The synthesis of 4-[4-(N, N-dimethylsulfamoyl)piperazin-1-yl]-quinolines and their evaluation as potential inhibitors of sorbitol dehydrogenase highlight another area of research application. These compounds, by targeting sorbitol dehydrogenase, could contribute to therapeutic strategies for conditions where the polyol pathway plays a critical role, such as diabetic complications (Depreux et al., 2000).
特性
IUPAC Name |
4,8-dimethyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-7-9-19(10-8-16)28(26,27)25-13-11-24(12-14-25)21-15-18(3)20-6-4-5-17(2)22(20)23-21/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHULLOGBRKSGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
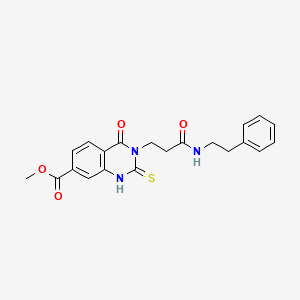
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2687669.png)
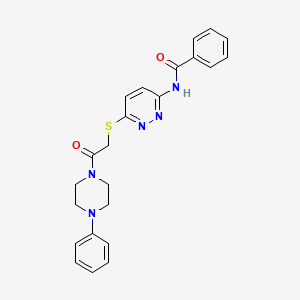

![3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2687673.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)
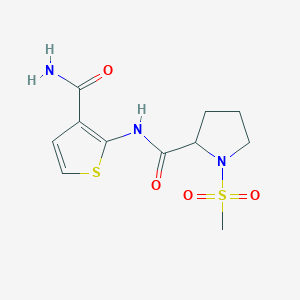
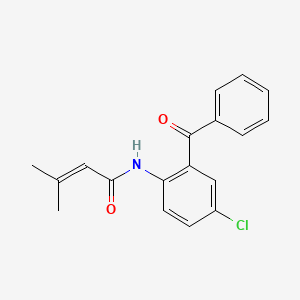
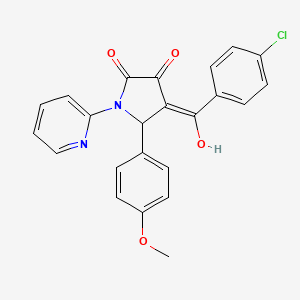
![1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline](/img/structure/B2687681.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2687683.png)
![Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2687686.png)
![6-Ethyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2687687.png)
